molecular formula C8H7N3O2S B3306963 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid CAS No. 929974-96-9

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B3306963
CAS No.: 929974-96-9
M. Wt: 209.23 g/mol
InChI Key: BBQCPOHKJHYDFG-UHFFFAOYSA-N
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Description

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrrole ring. The presence of these rings makes it a compound of interest in various fields of chemistry and biology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of 2-aminothiazole with a suitable pyrrole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce an amine derivative.

Mechanism of Action

The mechanism of action of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: Shares the thiazole ring but lacks the pyrrole ring.

    Thiazole-4-carboxylic acid: Contains the thiazole ring and carboxylic acid group but lacks the amino group and pyrrole ring.

    Pyrrole-2-carboxylic acid: Contains the pyrrole ring and carboxylic acid group but lacks the thiazole ring.

Uniqueness

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the thiazole and pyrrole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-8-11-6(3-14-8)4-1-5(7(12)13)10-2-4/h1-3,10H,(H2,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQCPOHKJHYDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C2=CSC(=N2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701216586
Record name 4-(2-Amino-4-thiazolyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-96-9
Record name 4-(2-Amino-4-thiazolyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929974-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-4-thiazolyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
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4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

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